molecular formula C18H20OS B8413411 2-(2-Phenylthioethoxy)-5,6,7,8-tetrahydronaphthalene

2-(2-Phenylthioethoxy)-5,6,7,8-tetrahydronaphthalene

Cat. No. B8413411
M. Wt: 284.4 g/mol
InChI Key: CZSOBNSNNLLNAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05081099

Procedure details

5.1 g (0.033 mol) of 2-phenylthioethanol, 3.7 g (0.025 mol) of 5,6,7,8-tetrahydro-β-naphthol and 7.9 g (0.03 mol) of triphenylphosphine were dissolved in 60 g of diethyl ether and a solution of 5.2 g (0.03 mol) of diethyl azodicarboxylate in diethyl ether was added dropwise to the solution at room temperature.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
solvent
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
5.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([S:7][CH2:8][CH2:9][OH:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:11]1[C:20]2[CH2:19][CH2:18][CH2:17][CH2:16][C:15]=2[CH:14]=[CH:13][C:12]=1O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OCC)=O)=NC(OCC)=O>C(OCC)C>[C:1]1([S:7][CH2:8][CH2:9][O:10][C:13]2[CH:12]=[CH:11][C:20]3[CH2:19][CH2:18][CH2:17][CH2:16][C:15]=3[CH:14]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)SCCO
Name
Quantity
3.7 g
Type
reactant
Smiles
C1=C(C=CC=2CCCCC12)O
Name
Quantity
7.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
60 g
Type
solvent
Smiles
C(C)OCC
Step Two
Name
diethyl azodicarboxylate
Quantity
5.2 g
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)SCCOC1=CC=2CCCCC2C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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